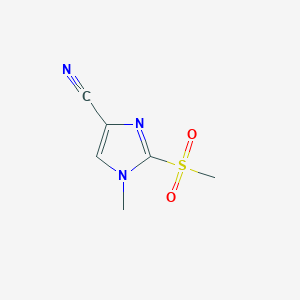

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

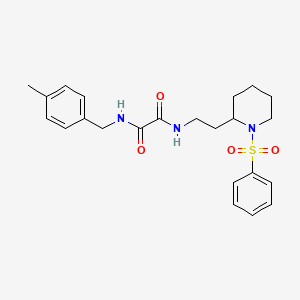

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile, also known as MMIC, is a heterocyclic compound that has gained attention in recent years due to its potential applications in various scientific research fields. MMIC is a derivative of imidazole and is characterized by its unique chemical structure, which makes it a versatile compound for different applications.

Mechanism of Action

Imidazoles

are a class of compounds that have been found to exhibit a broad range of chemical and biological properties . They are known to interact with various targets, including enzymes and receptors, leading to diverse biological effects. The mode of action of imidazoles often involves interactions with these targets, leading to changes in cellular processes .

Indoles

, on the other hand, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . The biochemical pathways affected by indoles can vary widely depending on the specific compound and its targets .

The result of action of these compounds at the molecular and cellular level can vary widely, depending on their specific targets and mode of action. They can lead to a range of effects, from changes in enzyme activity to alterations in signal transduction pathways .

Finally, the action environment can significantly influence the action, efficacy, and stability of these compounds. Factors such as pH, temperature, and the presence of other molecules can affect how these compounds interact with their targets and their overall effectiveness .

Advantages and Limitations for Lab Experiments

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, its low solubility in water can limit its use in certain experiments, and its potential toxicity must be taken into consideration when handling the compound.

Future Directions

There are several potential future directions for 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile research. One area of interest is its potential as a scaffold for developing new drugs. This compound derivatives have been found to exhibit promising biological activities, including anticancer and antiviral properties. Another area of interest is its use as a model compound for studying enzyme-catalyzed reactions. This compound has been used as a substrate for several enzymes, and further research could provide insights into the mechanism of action of these enzymes. Finally, this compound could also be used as a building block for the synthesis of new materials with unique properties.

Synthesis Methods

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile can be synthesized through a series of reactions starting from 1-methylimidazole. The synthesis involves the reaction of 1-methylimidazole with chlorosulfonic acid, followed by the addition of sodium cyanide. The resulting compound is then treated with methylsulfonyl chloride to yield this compound.

Scientific Research Applications

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile has been found to have significant applications in scientific research, particularly in the fields of chemistry and biology. It has been used as a reagent in various chemical reactions, such as the synthesis of heterocyclic compounds, and as a catalyst in organic reactions. In biology, this compound has been used as a substrate for enzyme-catalyzed reactions and as a model compound for studying the mechanism of action of enzymes.

properties

IUPAC Name |

1-methyl-2-methylsulfonylimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-9-4-5(3-7)8-6(9)12(2,10)11/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZMRKPUUYVNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1S(=O)(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2946715.png)

![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)

![4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2946726.png)

![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)